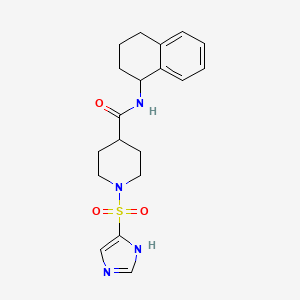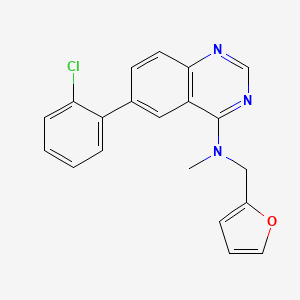
2-氨基-1-(3,4-二甲氧基苯基)乙醇
概述
描述
2-Amino-1-(3,4-dimethoxyphenyl)ethanol, also known as 2-Amino-1-dimethoxyphenylethanol, is a compound of interest due to its potential applications in medicine, biochemistry, and pharmacology. This compound is a derivative of the phenylethanol family, and it is a structural analog of the neurotransmitter dopamine. It has been studied for its ability to act as a dopamine agonist and for its potential as a therapeutic agent.
科学研究应用
化学合成和表征:
- Tayade 和 Waghmare (2016) 展示了一系列化合物(包括具有 3,4-二甲氧基苯基成分的化合物)的异构化,从而合成新的化学结构。这项工作为有机合成和化合物表征领域做出了贡献 (Tayade 和 Waghmare,2016)。
木质素模型化合物研究:
- Nie 等人 (2014) 的一项研究重点关注了二氧化氯氧化 1-(3,4-二甲氧基苯基)乙醇的动力学。这项研究对于理解木质素降解中涉及的化学过程非常重要,这对于造纸和纸浆工业至关重要 (Nie 等人,2014)。
- Cui 等人 (1999) 使用 Mn(IV)-Me4DTNE 络合物探索了木质素模型化合物的氧化,包括 1-(3,4-二甲氧基苯基)乙醇。这项研究增加了对木质素反应性的理解,这对于生物质利用和环境化学至关重要 (Cui 等人,1999)。
环境应用:
- Li 等人 (2013) 研究了过氧甲酸氧化各种仲醇(包括 1-(3,4-二甲氧基苯基)乙醇)的反应。这项研究对环境化学有影响,特别是在木质素降解和污染物去除领域 (Li 等人,2013)。
晶体结构分析:
- Yang 等人 (2011) 对含有 3,4-二甲氧基苯基成分的新型氰基吡啶化合物的合成和晶体结构的研究,为晶体学和分子设计领域做出了贡献 (Yang 等人,2011)。
木质素中的氧化机制:
- Kuroda (1995) 研究了 3,4-二甲氧基苯基氧杂环丙烷作为木质纤维素热解中潜在中间体的热解,从而深入了解生物质转化过程 (Kuroda,1995)。
药理学研究:
- Lands 等人 (1967) 研究了与研究化合物相关的 1-(3,4-二羟基苯基)-2-氨基乙醇的结构修饰,以了解拟交感活性中的变化。这项研究对药物开发具有影响 (Lands 等人,1967)。
作用机制
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been reported to have activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with monoamine oxidase enzymes, potentially inhibiting their activity . This could result in an increase in the levels of monoamine neurotransmitters in the brain, which are involved in regulating mood and behavior.
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like its structural analog 3,4-dimethoxyphenethylamine , it could affect the metabolic pathways of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of monoamine oxidase could prevent the breakdown of these neurotransmitters, leading to increased levels in the brain and potentially resulting in mood elevation.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially lead to increased levels of monoamine neurotransmitters in the brain, which could have various effects on mood and behavior .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .
安全和危害
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
2-Amino-1-(3,4-dimethoxyphenyl)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. The interaction between 2-Amino-1-(3,4-dimethoxyphenyl)ethanol and monoamine oxidase can influence the enzyme’s activity, potentially leading to altered levels of neurotransmitters in the brain . Additionally, this compound may interact with other proteins and receptors, affecting various biochemical pathways.
Cellular Effects
2-Amino-1-(3,4-dimethoxyphenyl)ethanol exerts several effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the signaling pathways involved in neurotransmission, leading to changes in neuronal activity and communication . Furthermore, 2-Amino-1-(3,4-dimethoxyphenyl)ethanol can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes . These changes can have downstream effects on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with monoamine oxidase can result in the inhibition of the enzyme’s activity, thereby affecting the breakdown of neurotransmitters . Additionally, 2-Amino-1-(3,4-dimethoxyphenyl)ethanol may influence gene expression by binding to transcription factors and modulating their activity . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-(3,4-dimethoxyphenyl)ethanol is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. This degradation can result in a decrease in the compound’s efficacy and potency over time . Additionally, long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function may diminish with extended exposure .
Dosage Effects in Animal Models
The effects of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Amino-1-(3,4-dimethoxyphenyl)ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, 2-Amino-1-(3,4-dimethoxyphenyl)ethanol may affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol within tissues can also influence its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, 2-Amino-1-(3,4-dimethoxyphenyl)ethanol may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression . The subcellular localization of the compound is a key determinant of its biochemical effects.
属性
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFFBGZBFVVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512380 | |
| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6924-15-8, 15471-89-3 | |
| Record name | α-(Aminomethyl)-3,4-dimethoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHOXYPHENYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9TYB6AM4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the synthesis of (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol as a key intermediate for (S)-epinephrine and (S)-norepinephrine. Can you elaborate on the significance of this compound's chirality in the context of its downstream products?
A1: Chirality plays a crucial role in pharmaceutical applications as enantiomers (mirror-image molecules) can exhibit different biological activities. (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol serves as a chiral building block for synthesizing (S)-epinephrine and (S)-norepinephrine, both crucial neurotransmitters. The (S)-enantiomers of these neurotransmitters are significantly more potent than their (R)-counterparts. Thus, employing the enantiomerically pure (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol in the synthesis is vital for obtaining the desired biological activity and therapeutic efficacy in the final drug molecules. This selectivity minimizes potential side effects and improves drug safety profiles.
Q2: The paper mentions that a copper(II) complex catalyzed the synthesis of (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol. How does the catalyst contribute to the high enantioselectivity observed in the reaction?
A2: The research utilized a C1-symmetric chiral diamine ligand (L1) complexed with copper(II) chloride []. This chiral ligand creates a sterically controlled environment around the copper center. During the Henry reaction, the aldehyde and nitroalkane reactants coordinate to the copper center, influenced by the chiral ligand. This coordination favors a specific transition state, leading to the preferential formation of the (S)-enantiomer of 2-amino-1-(3,4-dimethoxyphenyl)ethanol. The catalyst's ability to induce high enantioselectivity stems from its ability to discriminate between the possible transition states and steer the reaction towards the desired (S)-enantiomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
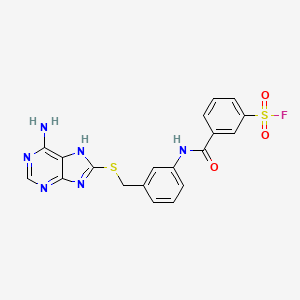
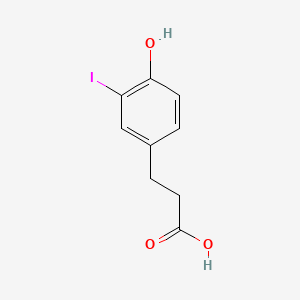

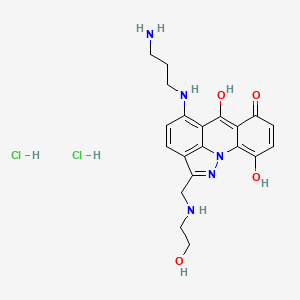

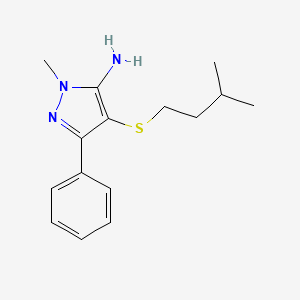

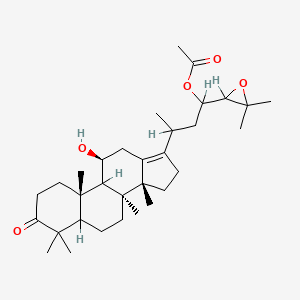

![2-[8-(6-amino-1H-benzimidazol-2-yl)octyl]-3H-benzimidazol-5-amine](/img/structure/B1226943.png)
![N-[2-[5-[(4-tert-butylphenyl)methylthio]-1,3,4-oxadiazol-2-yl]phenyl]benzamide](/img/structure/B1226944.png)
